molecular formula C10H13BN2O2 B2794907 [1-(propan-2-yl)-1H-indazol-5-yl]boronic acid CAS No. 1551416-99-9

[1-(propan-2-yl)-1H-indazol-5-yl]boronic acid

Cat. No.: B2794907
CAS No.: 1551416-99-9
M. Wt: 204.04
InChI Key: YLROPYQTQXXFJY-UHFFFAOYSA-N
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Description

[1-(propan-2-yl)-1H-indazol-5-yl]boronic acid: is a boronic acid derivative featuring an indazole ring substituted with a propan-2-yl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Mechanism of Action

Target of Action

Boronic acids, in general, are known to be involved in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides .

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, the boronic acid compound acts as a nucleophile . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with an electrophilic organic group . In the transmetalation step, the boronic acid compound, which is nucleophilic, is transferred from boron to palladium .

Biochemical Pathways

It’s worth noting that the suzuki–miyaura cross-coupling reaction, in which this compound participates, is a fundamental tool in the synthesis of various organic compounds . These compounds can then interact with numerous biochemical pathways, depending on their specific structures and properties.

Result of Action

As a participant in suzuki–miyaura cross-coupling reactions, this compound contributes to the formation of carbon-carbon bonds . This is a fundamental process in organic synthesis, enabling the creation of a wide variety of complex organic compounds .

Action Environment

The action, efficacy, and stability of [1-(propan-2-yl)-1H-indazol-5-yl]boronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions . This suggests that the reaction can proceed in a variety of environments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(propan-2-yl)-1H-indazol-5-yl]boronic acid typically involves the formation of the indazole ring followed by the introduction of the boronic acid group. One common method includes:

Industrial Production Methods: Industrial production methods for boronic acids often involve large-scale borylation reactions under optimized conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of automated reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Boronic acids can undergo oxidation to form boronic esters or borates.

    Reduction: Reduction reactions can convert boronic acids to the corresponding alcohols.

    Substitution: Boronic acids are highly reactive in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions, where they react with aryl halides to form biaryl compounds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts, such as Pd(PPh₃)₄, in the presence of a base like potassium carbonate.

Major Products:

    Oxidation: Boronic esters or borates.

    Reduction: Alcohols.

    Substitution: Biaryl compounds.

Biological Activity

[1-(propan-2-yl)-1H-indazol-5-yl]boronic acid is a boronic acid derivative characterized by its unique indazole structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. The boronic acid functional group allows for reversible covalent bonding with diols, enhancing its reactivity and biological applications.

The biological activity of this compound is largely attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. Boronic acids are known to inhibit key enzymes involved in protein synthesis, such as leucyl-tRNA synthetase, which is crucial for bacterial growth and survival . This inhibition leads to a blockade of protein synthesis, making boronic acids potential candidates for antimicrobial and anticancer therapies.

Biological Activities

Research indicates that compounds containing indazole moieties often exhibit significant biological activities. The following table summarizes the biological activities associated with this compound and related compounds:

Compound NameBiological ActivityMechanism of Action
This compoundAnticancer, AntimicrobialInhibition of protein synthesis via enzyme inhibition
1H-IndazoleAnticancer, AntimicrobialBasic indazole structure contributes to activity
5-BromoindazoleAntiparasiticBromine substitution enhances activity
1-(4-Fluorophenyl)-1H-indazoleAnticancerFluorine increases lipophilicity

Case Studies and Research Findings

Recent studies have highlighted the efficacy of boronic acids in various therapeutic contexts:

  • Anticancer Activity : In vitro studies have demonstrated that this compound exhibits potent cytotoxic effects against several cancer cell lines. The compound's mechanism involves the induction of apoptosis through the activation of caspase pathways .
  • Antimicrobial Properties : The compound has shown significant antibacterial activity against Gram-positive and Gram-negative bacteria. Its ability to inhibit bacterial β-lactamase enzymes contributes to its effectiveness in overcoming antibiotic resistance .
  • Targeted Therapy : The specificity of this compound towards certain kinases (e.g., TAK1) has been explored, indicating potential applications in targeted cancer therapies where kinase signaling pathways are dysregulated .

Properties

IUPAC Name

(1-propan-2-ylindazol-5-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BN2O2/c1-7(2)13-10-4-3-9(11(14)15)5-8(10)6-12-13/h3-7,14-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLROPYQTQXXFJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)N(N=C2)C(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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